Rhodanine, 3-(2-chlorophenyl)-

Description

Historical Context and Emergence as a Privileged Heterocycle in Drug Discovery

The journey of rhodanine (B49660) in science began with its first discovery in 1877 by Nencki. clockss.org For a long period, it remained a subject of fundamental chemical interest. However, its significance in medicinal chemistry escalated dramatically with the clinical introduction of Epalrestat, a rhodanine-containing drug used for treating diabetic complications. ingentaconnect.comresearchgate.netbenthamdirect.com This event marked a turning point, showcasing the therapeutic potential of the rhodanine scaffold.

Following this, rhodanine derivatives, particularly 5-arylidenerhodanines, began to emerge frequently as "hits" in high-throughput screening (HTS) campaigns designed to identify new drug candidates. ingentaconnect.combohrium.com This frequent appearance led to its designation as a "privileged scaffold"—a molecular framework that is able to provide ligands for more than one type of receptor or enzyme target. ingentaconnect.comresearchgate.netbohrium.comtandfonline.com

However, the very promiscuity that makes the rhodanine scaffold a source of numerous hits has also led to some debate within the scientific community. Some researchers have classified certain rhodanine derivatives as Pan Assay Interference Compounds (PAINS), suggesting they can interfere with assay results non-specifically. researchgate.netacs.orgbohrium.comscilit.com Despite this, the continued success in developing potent and selective modulators of biological targets from rhodanine-based hits underscores its enduring importance in drug discovery. ingentaconnect.combohrium.com

Structural Features and Chemical Modifiability of the Rhodanine Core

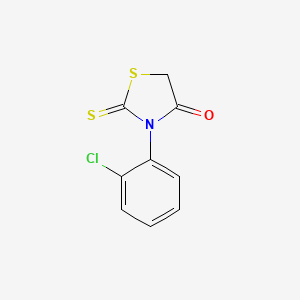

The rhodanine core, chemically known as 2-thioxo-1,3-thiazolidin-4-one, is a five-membered heterocycle containing sulfur, nitrogen, and carbon atoms. ontosight.ai The specific compound of interest, Rhodanine, 3-(2-chlorophenyl)-, features a 2-chlorophenyl group attached to the nitrogen atom at the 3-position of this core ring. ontosight.ai

A key feature of the rhodanine scaffold is its high degree of chemical modifiability. The structure presents multiple sites for chemical derivatization, allowing for the synthesis of a vast library of compounds with diverse properties. ingentaconnect.combenthamdirect.combohrium.combohrium.com The primary points of modification are:

The N-3 position: The nitrogen atom can be substituted with various alkyl or aryl groups. In the case of Rhodanine, 3-(2-chlorophenyl)-, this position is occupied by a 2-chlorophenyl group. ontosight.ai

The C-5 position: This carbon is flanked by a carbonyl group and a thiocarbonyl group, making the attached protons acidic and amenable to condensation reactions, often leading to 5-ylidene derivatives. bohrium.com

The rhodanine ring itself can participate in a variety of non-covalent interactions with biological macromolecules, including hydrogen bonding (acting as both donor and acceptor), hydrophobic interactions, and π-π stacking, which are crucial for its biological activity. clockss.org The presence of an exocyclic double bond in many derivatives, a feature of 5-ylidene rhodanines, can render the molecule electrophilic and potentially reactive. bohrium.com

Interactive Table: Key Structural Features of the Rhodanine Scaffold

| Feature | Description | Relevance in Medicinal Chemistry |

|---|---|---|

| Core Structure | A five-membered 2-thioxo-1,3-thiazolidin-4-one ring. | Provides a rigid and stable framework for building diverse molecules. |

| N-3 Position | A nitrogen atom that can be readily substituted. | Allows for modulation of lipophilicity, steric bulk, and electronic properties. |

| C-5 Methylene (B1212753) Group | An active methylene group for Knoevenagel condensation. | A primary site for introducing various substituents to interact with target proteins. |

| Thiocarbonyl Group | A C=S group at the 2-position. | Can act as a hydrogen bond acceptor and is important for target binding. |

| Carbonyl Group | A C=O group at the 4-position. | Acts as a hydrogen bond acceptor, contributing to binding affinity. |

Broad Spectrum of Biological Activities Associated with Rhodanine Derivatives

The chemical versatility of the rhodanine scaffold has given rise to derivatives with an exceptionally broad spectrum of biological activities. ingentaconnect.combenthamdirect.combohrium.com Research has demonstrated the potential of rhodanine-based compounds in various therapeutic areas.

Rhodanine derivatives have been reported to exhibit a wide range of pharmacological effects, including:

Antimicrobial activity: This includes antibacterial and antifungal properties. ingentaconnect.combohrium.comontosight.ai

Antiviral activity: Some derivatives have shown activity against viruses such as HIV and Hepatitis C. bohrium.comontosight.ainih.gov

Anticancer activity: Numerous studies have highlighted the potential of rhodanine derivatives as anticancer agents. bohrium.comontosight.aiontosight.airesearchgate.net

Antidiabetic activity: The success of Epalrestat is a prime example of their utility in managing diabetic complications. ingentaconnect.combohrium.comnih.govmdpi.com

Anti-inflammatory activity: Certain rhodanine compounds have been investigated for their anti-inflammatory properties. nih.govresearchgate.net

The specific compound, Rhodanine, 3-(2-chlorophenyl)-, has itself been explored for its potential biological activities, including antimicrobial, antiviral, and anticancer properties, making it a subject of interest in drug development. ontosight.ai The mechanism of action for these diverse activities often involves the inhibition of specific enzymes, such as protein tyrosine phosphatases (PTPs), proteases, and kinases. nih.govresearchgate.net

Interactive Table: Reported Biological Activities of Rhodanine Derivatives

| Biological Activity | Examples of Targets/Applications | Citations |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation, induction of apoptosis. | researchgate.netbohrium.comontosight.aiontosight.airesearchgate.netnih.gov |

| Antiviral | Inhibition of viral enzymes like HIV integrase and HCV NS3 protease. | bohrium.comontosight.ainih.govnih.gov |

| Antibacterial | Activity against various bacterial strains. | ingentaconnect.combohrium.comnih.govresearchgate.netnih.gov |

| Antifungal | Inhibition of fungal growth. | ingentaconnect.combohrium.comresearchgate.net |

| Antidiabetic | Aldose reductase inhibition (e.g., Epalrestat). | ingentaconnect.combohrium.comnih.govmdpi.com |

| Anti-inflammatory | Modulation of inflammatory pathways. | nih.govresearchgate.net |

Structure

2D Structure

3D Structure

Properties

CAS No. |

23522-47-6 |

|---|---|

Molecular Formula |

C9H6ClNOS2 |

Molecular Weight |

243.7 g/mol |

IUPAC Name |

3-(2-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C9H6ClNOS2/c10-6-3-1-2-4-7(6)11-8(12)5-14-9(11)13/h1-4H,5H2 |

InChI Key |

ISHMAWZQMWOQJS-UHFFFAOYSA-N |

SMILES |

C1C(=O)N(C(=S)S1)C2=CC=CC=C2Cl |

Canonical SMILES |

C1C(=O)N(C(=S)S1)C2=CC=CC=C2Cl |

Other CAS No. |

23522-47-6 |

Origin of Product |

United States |

Synthetic Methodologies for 3 2 Chlorophenyl Rhodanine and Its Derivatives

Established Synthetic Pathways for N-Aryl Rhodanines

The synthesis of N-aryl rhodanines, including the 3-(2-chlorophenyl) derivative, has traditionally been accomplished through several well-established methods. These routes often involve multiple steps or one-pot procedures that have been refined over time.

Conventional Multistep and One-Pot Approaches

The classical synthesis of N-substituted rhodanines is often achieved through a one-pot, three-component condensation reaction. researchgate.net This method typically involves an amine, carbon disulfide, and a haloacetic acid derivative. researchgate.net For the synthesis of 3-(2-chlorophenyl)rhodanine, this would involve the reaction of 2-chloroaniline (B154045) with carbon disulfide and chloroacetic acid. The reaction proceeds via the initial formation of a dithiocarbamate (B8719985) from the amine and carbon disulfide, which then reacts with the haloacetic acid to form an intermediate that cyclizes to the rhodanine (B49660) ring. researchgate.net

While effective, these traditional methods can sometimes be hampered by long reaction times, the use of harsh reagents, and the generation of byproducts. rasayanjournal.co.insci-hub.se An alternative one-pot, one-step protocol has been developed for the synthesis of N-aryl rhodanines from anilines using bis(carboxymethyl)trithiocarbonate in water, often with microwave assistance to improve yields and reduce reaction times. anu.edu.au

A common strategy for creating derivatives involves the Knoevenagel condensation of a pre-formed N-substituted rhodanine with an aldehyde. isfcppharmaspire.com This reaction is typically base-catalyzed and is fundamental to the synthesis of 5-arylidene rhodanines. researchgate.net

| Reactants | Reagents/Conditions | Product | Key Features |

| Amine, Carbon Disulfide, Chloroacetic Acid | One-pot, three-component condensation | N-substituted rhodanine | Classical and widely used method. researchgate.net |

| Anilines, Bis(carboxymethyl)trithiocarbonate | Water, Microwave irradiation | N-arylrhodanines | Improved one-pot process. researchgate.netanu.edu.au |

| N-substituted rhodanine, Aldehyde | Base catalyst | 5-arylidene rhodanine | Common for derivatization. isfcppharmaspire.com |

Reaction of Thioureas and Thioglycolic Acid

A more recent and straightforward approach involves the direct reaction of N-aryl thioureas with thioglycolic acid. sci-hub.seresearchgate.net This method, catalyzed by a protic acid such as hydrochloric acid, provides a direct route to N-aryl rhodanines, including 3-(2-chlorophenyl)rhodanine, in a single step. sci-hub.seisfcppharmaspire.com The reaction is considered atom-economical and efficient, offering good yields. sci-hub.seresearchgate.net

For instance, the synthesis of 3-(2-chlorophenyl)-2-thioxothiazolidin-4-one has been reported with a melting point of 122–123 °C. sci-hub.se This method avoids the use of toxic reagents like carbon disulfide, which is a drawback of some of the more traditional syntheses. sci-hub.se The reaction conditions typically involve refluxing the N-aryl thiourea (B124793) and thioglycolic acid in a suitable solvent like toluene (B28343) with a protic acid catalyst. sci-hub.se

| Reactant 1 | Reactant 2 | Catalyst | Product | Advantages |

| N-Aryl Thiourea | Thioglycolic Acid | Protic Acid (e.g., HCl) | N-Aryl Rhodanine | Straightforward, efficient, atom-economical. sci-hub.seresearchgate.net |

Advanced and Green Synthesis Strategies Applied to Rhodanine Systems

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient methods for the synthesis of rhodanine derivatives. These strategies aim to reduce or eliminate the use of hazardous solvents and reagents, minimize energy consumption, and improve reaction efficiency.

Solvent-Free Condensation Reactions

Solvent-free, or solid-state, reactions represent a significant advancement in green synthesis. For rhodanine derivatives, one-pot, solvent-free stereoselective reactions have been developed. tandfonline.comfigshare.com These reactions can occur between primary amines, carbon disulfide, ethyl bromoacetate, and furan (B31954) derivatives at room temperature, often completing within minutes and producing high yields. tandfonline.comfigshare.com

The Knoevenagel condensation, a key reaction for producing 5-arylidene rhodanines, has also been successfully performed under solvent-free conditions. cdnsciencepub.comresearchgate.net Task-specific ionic liquids, such as 2-hydroxyethylammonium formate, can act as both the catalyst and the reaction medium, leading to excellent yields without the need for traditional organic solvents. cdnsciencepub.comresearchgate.net These methods are not only environmentally friendly but can also lead to increased reaction rates and easier product isolation. cdnsciencepub.comresearchgate.net

Ultrasound-Accelerated and Microwave-Assisted Syntheses

The use of alternative energy sources like ultrasound and microwaves has been shown to significantly accelerate the synthesis of rhodanine derivatives. tandfonline.comresearchgate.net Ultrasound-assisted synthesis, often carried out in green solvents like polyethylene (B3416737) glycol (PEG), can enhance reaction rates and improve yields in multicomponent reactions for preparing rhodanine derivatives. tandfonline.comresearchgate.netresearchgate.net This sonochemical approach provides a faster and more efficient conversion compared to conventional stirring methods. tandfonline.comresearchgate.net

Microwave-assisted synthesis has also been widely applied to the preparation of N-substituted rhodanines and their derivatives. anu.edu.aunih.gov Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields. rasayanjournal.co.innih.gov For example, the Knoevenagel condensation of rhodanines with aldehydes can be efficiently carried out under microwave irradiation in the absence of a solvent, sometimes using a promoter like bismuth trichloride. rasayanjournal.co.in Aqueous microwave-assisted one-pot methods have been developed for the rapid synthesis of N-substituted rhodanines from amines. anu.edu.au

| Method | Key Features | Example Application |

| Ultrasound-Assisted Synthesis | Accelerated reaction rates, improved yields, often in green solvents. tandfonline.comresearchgate.net | Three-component reaction of carbon disulfide, amines, and dialkyl acetylenedicarboxylate (B1228247) in polyethylene glycol. tandfonline.comresearchgate.net |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, often solvent-free. rasayanjournal.co.inanu.edu.au | Knoevenagel condensation of rhodanines with aldehydes. rasayanjournal.co.in |

Catalyst-Mediated Approaches (e.g., Tetramethylguanidine-Functionalized Silica (B1680970) Nanoparticles)

The development of novel catalysts is another cornerstone of modern synthetic chemistry. For rhodanine synthesis, heterogeneous catalysts are particularly attractive due to their ease of separation and reusability. One such example is the use of tetramethylguanidine-functionalized silica nanoparticles (TMG-SiO2 NPs). researchgate.netscielo.brumz.ac.ir

Strategic Derivatization of the 3-(2-chlorophenyl)rhodanine Scaffold

The 3-(2-chlorophenyl)rhodanine scaffold serves as a crucial building block in medicinal chemistry. Its synthetic tractability allows for systematic modifications at several key positions, enabling the exploration of structure-activity relationships. Strategic derivatization focuses on three primary sites: the C-5 position of the rhodanine ring, the N-3 substituted 2-chlorophenyl moiety, and the hybridization of the core scaffold with other pharmacologically active heterocycles. These modifications aim to modulate the molecule's physicochemical properties and biological activity.

Modifications at the C-5 Position of the Rhodanine Ring (e.g., Knoevenagel Condensation)

The most prevalent strategy for functionalizing the 3-(2-chlorophenyl)rhodanine scaffold is through modification at the C-5 position. The methylene (B1212753) group (-CH2-) at this position is flanked by two electron-withdrawing groups (a thiocarbonyl at C-2 and a carbonyl at C-4), rendering its protons acidic and the carbon nucleophilic. This inherent reactivity makes it an ideal site for the Knoevenagel condensation reaction. nih.gov

The Knoevenagel condensation involves the reaction of the active methylene group of 3-(2-chlorophenyl)rhodanine with a wide variety of aldehydes, typically under basic catalysis. nih.govmdpi.com Common catalysts include piperidine, sodium acetate (B1210297) in acetic acid, or environmentally benign options like deep eutectic solvents. mdpi.com This reaction is highly efficient for creating 5-arylidene derivatives, which extends the conjugation of the system and introduces diverse substituents into the molecule. nih.govmdpi.com

The general synthesis proceeds by reacting 3-(2-chlorophenyl)rhodanine with a selected aldehyde in a suitable solvent, often with heating. The resulting products are typically the thermodynamically stable Z-isomers. researchgate.net This method allows for the introduction of a vast array of chemical functionalities, depending on the structure of the aldehyde used.

Below is a table illustrating potential derivatives of 3-(2-chlorophenyl)rhodanine that can be synthesized via Knoevenagel condensation with various substituted aldehydes.

| Aldehyde Reactant | Product Name | Reference |

| 4-(Dimethylamino)benzaldehyde | (Z)-5-((4-(Dimethylamino)phenyl)methylene)-3-(2-chlorophenyl)-2-thioxothiazolidin-4-one | mdpi.com |

| 4-Hydroxy-3-methoxybenzaldehyde | (Z)-5-((4-Hydroxy-3-methoxyphenyl)methylene)-3-(2-chlorophenyl)-2-thioxothiazolidin-4-one | mdpi.com |

| 5-Nitro-2-furaldehyde | (Z)-5-((5-Nitro-2-furyl)methylene)-3-(2-chlorophenyl)-2-thioxothiazolidin-4-one | mdpi.com |

| 4-Chlorobenzaldehyde | (Z)-5-((4-Chlorophenyl)methylene)-3-(2-chlorophenyl)-2-thioxothiazolidin-4-one | mdpi.com |

| Benzaldehyde | (Z)-5-Benzylidene-3-(2-chlorophenyl)-2-thioxothiazolidin-4-one | nih.govmdpi.com |

Substitutions on the 2-Chlorophenyl Moiety

Direct functionalization of the 2-chlorophenyl ring after the formation of the 3-(2-chlorophenyl)rhodanine scaffold is not a commonly employed synthetic strategy. Methodologies like electrophilic aromatic substitution on the pre-formed scaffold are generally not favored due to potential side reactions and lack of regioselectivity.

The more established and versatile approach involves synthesizing the desired substituted 2-chloroaniline as the primary building block. This aniline (B41778) derivative is then used to construct the N-aryl rhodanine core. The classical synthesis of N-substituted rhodanines involves the reaction of a primary amine (in this case, a substituted 2-chloroaniline) with carbon disulfide and an α-haloacetic acid or its ester, followed by cyclization. acs.org A more recent, efficient one-step method involves the reaction of N-aryl thioureas with thioglycolic acid, catalyzed by a protic acid. nih.govmdpi.com

This "aniline-first" approach allows for the introduction of a wide range of electronic and steric diversity onto the phenyl ring before it is incorporated into the final rhodanine structure. Research has demonstrated the synthesis of various N-aryl rhodanines with different substitution patterns on the phenyl ring, highlighting the flexibility of this method.

The following table presents examples of N-aryl rhodanines, illustrating the variety of substituents that can be incorporated on the phenyl ring prior to rhodanine formation.

| N-Aryl Substituent | Compound Name | Reference |

| 2-Chlorophenyl | 3-(2-Chlorophenyl)-2-thioxothiazolidin-4-one | nih.govmdpi.com |

| 4-Chlorophenyl | 3-(4-Chlorophenyl)-2-thioxothiazolidin-4-one | acs.org |

| 4-Methylphenyl | 3-(p-Tolyl)-2-thioxothiazolidin-4-one | nih.gov |

| 3-(Trifluoromethyl)phenyl | 3-(3-(Trifluoromethyl)phenyl)-2-thioxothiazolidin-4-one | nih.gov |

| 2,5-Dimethoxyphenyl | 3-(2,5-Dimethoxyphenyl)-2-thioxothiazolidin-4-one | |

| Phenyl | 3-Phenyl-2-thioxothiazolidin-4-one | nih.gov |

Hybridization with Other Pharmacologically Active Scaffolds

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug design. The 3-(2-chlorophenyl)rhodanine scaffold has been successfully hybridized with other biologically important heterocyclic systems, including quinazolinones, piperazines, and thienopyrimidines, to create novel chemical entities.

Quinazolinone Hybrids

Quinazolinone is a privileged scaffold known for a wide range of pharmacological activities. Hybrid molecules incorporating both rhodanine and quinazolinone moieties have been synthesized. A common synthetic route involves the Knoevenagel condensation between a rhodanine derivative and an aldehyde-bearing quinazolinone scaffold. nih.gov For example, a 4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)methoxy]benzaldehyde can be condensed with 3-(2-chlorophenyl)rhodanine in the presence of sodium acetate and glacial acetic acid to yield the corresponding hybrid molecule. nih.gov This approach links the two heterocyclic systems through a benzylidene bridge at the C-5 position of the rhodanine ring.

Piperazine (B1678402) Hybrids

Piperazine rings are common in many approved drugs and are often used as linkers or pharmacophores. The hybridization of 3-(2-chlorophenyl)rhodanine with a piperazine moiety is typically achieved through the C-5 position. One method involves the reaction of 5-ethoxymethylidenerhodanine with an appropriate N-substituted piperazine in refluxing ethanol. organic-chemistry.org This results in a 5-[(piperazin-1-yl)methylidene]rhodanine derivative. By starting with 3-(2-chlorophenyl)rhodanine and activating the C-5 position, a similar strategy can be employed to link various substituted piperazines, creating a library of hybrid compounds. organic-chemistry.orgresearchgate.net

The table below shows examples of potential hybrid structures formed by reacting C-5 activated 3-(2-chlorophenyl)rhodanine with different piperazine derivatives.

| Piperazine Reactant | Hybrid Product Name | Reference |

| 1-(4-Chlorophenyl)piperazine | 5-{[4-(4-Chlorophenyl)piperazin-1-yl]methylidene}-3-(2-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one | organic-chemistry.org |

| 1-(4-Nitrophenyl)piperazine | 5-{[4-(4-Nitrophenyl)piperazin-1-yl]methylidene}-3-(2-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one | organic-chemistry.org |

| 1-Benzhydrylpiperazine | 5-{[4-Benzhydrylpiperazin-1-yl]methylidene}-3-(2-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one | researchgate.net |

Thienopyrimidine Hybrids

Thienopyrimidines are another class of heterocycles with significant pharmacological interest. The synthesis of thienopyrimidine-rhodanine hybrids has been explored through several routes. One established method involves attaching the thienopyrimidine scaffold to the N-3 position of the rhodanine ring. ekb.eg This is achieved by first synthesizing 4-chloro-thieno[2,3-d]pyrimidine, which is then reacted with rhodanine to form 3-(thieno[2,3-d]pyrimidin-4-yl)-2-thioxothiazolidin-4-one. This intermediate can then undergo Knoevenagel condensation at the C-5 position with various aldehydes. ekb.eg While this method produces a direct hybrid of the two ring systems, it sacrifices the 2-chlorophenyl group.

An alternative strategy to maintain the 3-(2-chlorophenyl) substituent would be to link the thienopyrimidine moiety via the C-5 position of the rhodanine ring. This could be accomplished through a Knoevenagel condensation between 3-(2-chlorophenyl)rhodanine and a thienopyrimidine-carboxaldehyde, connecting the two pharmacophores with a methylene bridge. ekb.eg

In Vitro Biological Activity and Mechanistic Insights of 3 2 Chlorophenyl Rhodanine Analogues

Antimicrobial Activity Research

Antibacterial Efficacy

Rhodanine (B49660) derivatives have demonstrated notable potential as antibacterial agents, with their activity varying significantly based on structural modifications and the target bacterial species.

Analogues of 3-(2-chlorophenyl)rhodanine exhibit potent bactericidal activity against a range of Gram-positive pathogens, including strains resistant to conventional antibiotics. Research has shown significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).

Several studies have synthesized and evaluated series of rhodanine-3-acetic acid derivatives, identifying compounds with strong inhibitory effects against multidrug-resistant clinical isolates of S. aureus. For instance, certain derivatives showed four-fold more potency than norfloxacin and 64-fold more activity than oxacillin against specific MRSA strains, with Minimum Inhibitory Concentration (MIC) values as low as 1 μg/mL. Another study confirmed that a range of seven rhodanine derivatives exhibited bactericidal effects, with one compound showing a MIC90 of 4 μM against both MRSA and vancomycin-resistant S. aureus (VRSA). These compounds retained their antibacterial potency against strains resistant to multiple antibiotic classes, including glycopeptides, β-lactams, and macrolides.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected rhodanine analogues against Gram-positive bacteria from various studies.

In contrast to their potent effects on Gram-positive bacteria, most 3-(2-chlorophenyl)rhodanine analogues demonstrate marginal to no antimicrobial activity against Gram-negative pathogens. Studies have consistently reported high MIC values (>128 μM) for various rhodanine compounds when tested against species such as Acinetobacter baumannii, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa.

The structural differences in the cell envelope of Gram-negative bacteria, particularly the outer membrane, are believed to be a significant barrier to the penetration of these lipophilic compounds, thus limiting their efficacy. However, some research has indicated that specific structural modifications can yield derivatives with improved activity. For example, certain rhodanine derivatives linked to a pyrimidine moiety have shown strong, broad-spectrum activity, with MICs against E. coli and P. aeruginosa as low as 1.12 to 1.5 μg/mL.

Rhodanine derivatives have emerged as promising candidates for the development of new antitubercular agents. Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, presents a significant global health challenge. Researchers have explored rhodanine-based compounds as inhibitors of essential mycobacterial enzymes.

One key target is Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB), a virulence factor crucial for the survival of the bacterium within host macrophages. A series of rhodanine-bearing inhibitors have been developed that display potent MptpB inhibitory activity and improved cell membrane permeability. nih.gov In macrophage infection models, the optimal compounds reduced the bacterial burden in a dose-dependent manner. nih.gov Furthermore, novel isoniazid–rhodanine molecular hybrids have been synthesized and evaluated. One such hybrid demonstrated potent activity against Mtb, with a MIC value of 1.56 μg/ml. nih.gov

The antibacterial activity of rhodanine analogues is attributed to their ability to inhibit various essential bacterial enzymes.

Inhibition of FtsZ: The cell division protein FtsZ is a highly attractive target for new antibiotics. It forms a dynamic Z-ring at the division site, which is essential for bacterial cytokinesis. nih.gov Certain rhodanine derivatives have been found to perturb the assembly of FtsZ polymers. frontiersin.org One study identified a rhodanine compound, CCR-11, that interacts with FtsZ, inhibiting its assembly and GTPase activity by binding to the interdomain cleft of the protein. frontiersin.org This disruption of Z-ring formation leads to cell filamentation and eventual death. nih.gov

Inhibition of Mur Ligases: The Mur ligase family (MurC-MurF) is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. These enzymes catalyze the sequential addition of amino acids to form the UDP-MurNAc-pentapeptide precursor. Rhodanine-containing compounds have been identified as inhibitors of Mur ligases. nih.govnih.gov Docking studies have suggested the involvement of MurB inhibition in the antibacterial action of some rhodanine analogues. nih.gov

Inhibition of Sortase A: Sortase A (SrtA) is a transpeptidase found in Gram-positive bacteria that anchors virulence factors to the cell wall peptidoglycan. nih.gov Inhibition of SrtA is an anti-virulence strategy that reduces the bacterium's ability to cause infection without directly killing it, potentially applying less selective pressure for resistance. nih.govmdpi.com Rhodanine derivatives are among the diverse chemical classes that have been identified as SrtA inhibitors. nih.govnih.gov These molecules can block the enzyme's transpeptidation reaction, preventing the display of key virulence proteins on the bacterial surface and thereby attenuating pathogenicity. nih.gov

Antifungal Activity

While the primary focus of rhodanine research has been on antibacterial activity, some studies have investigated their potential as antifungal agents. Generally, many of the rhodanine derivatives that are potent against bacteria show limited to no activity against fungal pathogens like Candida albicans and Aspergillus niger.

However, specific structural modifications have yielded compounds with notable antifungal properties. For instance, N-(2,3,5-O-acetyl-β-D-glucopyranosyl)rhodanine demonstrated activity against both C. albicans and A. niger that was comparable to rhodanine itself. cuni.cz Another group, anilinorhodanines, was found to inhibit the growth of Aspergillus niger. cuni.cz These findings suggest that while the core rhodanine structure may not be inherently fungicidal, targeted derivatization can produce analogues with significant antifungal potential.

Anticancer Activity Studies

The rhodanine scaffold, a five-membered heterocyclic moiety, has garnered significant attention in medicinal chemistry due to its versatile biological activities. Analogues featuring the 3-(2-chlorophenyl)rhodanine core have been a subject of investigation for their potential as anticancer agents. These compounds have been evaluated for their ability to inhibit cancer cell growth, induce programmed cell death, and interact with specific molecular targets involved in tumorigenesis.

Analogues of 3-(2-chlorophenyl)rhodanine have demonstrated significant cytotoxic and antiproliferative effects across a range of human cancer cell lines. A notable example is a 3,5-disubstituted derivative that incorporates the 2-chlorophenyl group at the N-3 position of the rhodanine ring. This specific compound exhibited potent anticancer activity against the MCF-7 breast cancer cell line, inhibiting cell growth by 81% at a concentration of 10 µg/mL. encyclopedia.pub Studies on related rhodanine structures have shown activity against leukemia cell lines; for instance, certain derivatives displayed cytotoxicity against HL-60 and K-562 cells with IC50 values in the low micromolar range. researchgate.net

The substitution at the 5-position of the rhodanine ring, in conjunction with the 3-(2-chlorophenyl) moiety, plays a crucial role in determining the cytotoxic potency. Research has indicated that various rhodanine derivatives exhibit a broad spectrum of activity against liver (HepG2) and lung (A549) cancer cell lines. nih.govjksus.org For example, S-glucosylated rhodanine derivatives have shown potent cytotoxicity against HepG2 and A549 cells, with some compounds registering IC50 values as low as 0.21 µM and 0.31 µM, respectively. nih.gov

The following table summarizes the cytotoxic activity of various rhodanine analogues in different cancer cell lines, illustrating the potential of this chemical class.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| S-Glucosylated Rhodanine | HepG2 | 0.21 | nih.gov |

| S-Glucosylated Rhodanine | A549 | 1.7 | nih.gov |

| S-Glucosylated Rhodanine | MCF-7 | 11.7 | nih.gov |

| N-Rhodanine Glycoside | HepG2 | 2.2 | researchgate.net |

| N-Rhodanine Glycoside | A549 | 4.5 | researchgate.net |

| N-Rhodanine Glycoside | MCF-7 | 7.17 | researchgate.net |

| Benzimidazole Derivative | HepG2 | 15.58 | jksus.org |

| Benzimidazole Derivative | A549 | 15.80 | jksus.org |

| Arecoline Metabolite | K-562 | 1.56 | nih.gov |

| Arecoline Metabolite | A549 | 3.08 | nih.gov |

This table presents data for various rhodanine derivatives to demonstrate the general anticancer potential of the rhodanine scaffold; specific data for 3-(2-chlorophenyl)rhodanine may vary.

A primary mechanism through which rhodanine analogues exert their anticancer effects is the induction of apoptosis, or programmed cell death. mdpi.com Research has consistently shown that these compounds can trigger apoptotic pathways in cancer cells. researchgate.netnih.gov The pro-apoptotic activity of rhodanines often involves the modulation of key signaling proteins, particularly those in the Bcl-2 family which are central regulators of apoptosis. encyclopedia.pubresearchgate.net

Mechanistic studies have revealed that rhodanine derivatives can induce apoptosis through both intrinsic (mitochondria-mediated) and extrinsic pathways. For instance, a novel rhodanine derivative was shown to induce apoptosis in human colon cancer cells by causing mitochondrial dysfunction and endoplasmic reticulum (ER) stress. nih.gov This process involved the release of cytochrome c from the mitochondria, activation of caspases (such as caspase-3, -8, and -9), and subsequent cleavage of poly (ADP ribose) polymerase-1 (PARP-1). nih.govacs.org Furthermore, some glucosylated rhodanine derivatives have been found to upregulate the expression of pro-apoptotic genes like p53 and Bax while downregulating the anti-apoptotic gene Bcl-2 in HepG2 cells, thereby shifting the cellular balance towards cell death. nih.govacs.org

Cancer cells often exhibit an altered redox balance compared to normal cells, making them vulnerable to agents that modulate oxidative stress. mdpi.com Some rhodanine analogues have been found to exert their anticancer effects by increasing the production of reactive oxygen species (ROS) within cancer cells. researchgate.net The accumulation of ROS can lead to significant cellular damage, including DNA strand breaks, and ultimately trigger apoptosis. nih.gov

For example, studies on 5-benzylidene-3-ethyl rhodanine demonstrated that the compound's treatment of leukemic cells led to an increased level of ROS production. researchgate.netnih.gov This elevation in oxidative stress is a key component of its mechanism for inducing cell death. The ability of certain 3-(2-chlorophenyl)rhodanine analogues to generate ROS suggests that this may be a contributing factor to their cytotoxic and pro-apoptotic activities, representing a promising strategy for targeting cancer cells.

An ideal characteristic of any potential anticancer agent is selective toxicity, meaning it should effectively kill cancer cells while causing minimal harm to normal, healthy cells. Encouragingly, studies on rhodanine derivatives have indicated a favorable selectivity profile. Certain rhodanine compounds that exhibited potent cytotoxic activity against leukemia cell lines (HL-60 and K-562) were found to be non-toxic to normal human fibroblast cells (AG01523). researchgate.net This suggests that the rhodanine scaffold can be derivatized to achieve selective targeting of malignant cells. encyclopedia.pub The selective action of these compounds minimizes the potential for side effects that are common with conventional chemotherapeutics, which often damage healthy tissues. The development of 3-(2-chlorophenyl)rhodanine analogues with high selectivity indices remains a key objective in their advancement as potential therapeutic agents.

The antitumor effects of 3-(2-chlorophenyl)rhodanine analogues are attributed to their interaction with specific molecular targets that are critical for cancer cell survival and proliferation.

A significant mechanism of action for many rhodanine-based compounds is the inhibition of receptor tyrosine kinases (RTKs). RTKs such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Human Epidermal Growth Factor Receptor 2 (HER2) are key players in signaling pathways that drive tumor growth, angiogenesis, and metastasis. dntb.gov.uasemanticscholar.org

Recent studies have focused on designing rhodanine-piperazine hybrids as potent inhibitors of these specific kinases. nih.govnih.gov Molecular docking studies have shown that these hybrid molecules can fit into the ATP-binding pocket of VEGFR, EGFR, and HER2, thereby blocking their downstream signaling activity. nih.govnih.gov The rhodanine scaffold is a crucial component of the pharmacophore model for VEGFR/EGFR inhibitors. nih.gov The development of 3-(2-chlorophenyl)rhodanine analogues as multi-target kinase inhibitors represents a rational approach to creating effective anticancer drugs that can simultaneously disrupt several key oncogenic pathways.

Molecular Targets and Mechanisms of Antitumor Action

Protein Tyrosine Phosphatase (PTP) Inhibition (e.g., PTP1B, MEG1, MEG2, VE-PTP)

Rhodanine derivatives have been identified as inhibitors of protein tyrosine phosphatases (PTPs), a group of enzymes crucial in cellular signaling. nih.gov Specifically, certain benzylidene rhodanine derivatives demonstrate inhibitory activity against PRL-3, a phosphatase associated with cancer metastasis. nih.gov One of the most active compounds in a studied series exhibited an IC50 value of 0.9 µM in vitro and was shown to reduce cell invasion in cellular assays. nih.gov

Protein Tyrosine Phosphatase 1B (PTP1B) is another significant target, as it plays a role in desensitizing the insulin receptor. nih.gov PTP1B inhibitors can delay this desensitization, thereby prolonging the effect of insulin, making it a valuable target for type II diabetes treatment. nih.gov While the broader class of rhodanine derivatives has been investigated, the development of specific and potent PTP1B inhibitors remains an active area of research. nih.govmdpi.com The high conservation of the active site among PTPs presents a challenge, necessitating the development of inhibitors that target allosteric sites or other specific features to ensure selectivity over related phosphatases like TC-PTP. mdpi.comnih.gov

| Compound Class | Target PTP | IC50 Value | Reference |

| Benzylidene rhodanine derivative (Compound 5e) | PRL-3 | 0.9 µM | nih.gov |

Topoisomerase II Inhibition

Topoisomerase II (Topo II) is a vital enzyme involved in managing DNA topology during replication and transcription, making it a key target for anticancer drugs. nih.gov Several rhodanine-based compounds, particularly glucosylated derivatives, have shown potential as Topo II inhibitors. nih.govtandfonline.com In one study, a specific S-glucosylated rhodanine (compound 6) demonstrated potent Topo II inhibition with an IC50 value of 6.9 µM, which was more potent than the established anticancer drug Doxorubicin (IC50 = 9.65 µM). tandfonline.com Another investigation into N-rhodanine glycosides found a derivative (compound 12f) that inhibited Topo II with an IC50 of 7.3 µM. acs.orgresearchgate.net The mechanism of these inhibitors often involves stabilizing the DNA-Topo II cleavage complex, leading to DNA strand breaks and subsequent cell death. mdpi.com

| Compound | Target | IC50 Value | Comparison Drug (IC50) | Reference |

| S-glucosylated rhodanine (Compound 6) | Topoisomerase II | 6.9 µM | Doxorubicin (9.65 µM) | tandfonline.com |

| N-rhodanine glycoside (Compound 12f) | Topoisomerase II | 7.3 µM | Doxorubicin (9.65 µM) | acs.orgresearchgate.net |

DNA Intercalation

In addition to enzyme inhibition, some rhodanine analogues exert their cytotoxic effects by directly interacting with DNA. DNA intercalation, where a molecule inserts itself between the base pairs of the DNA double helix, is a mechanism employed by numerous anticancer agents. mdpi.com This action can disrupt DNA replication and transcription, ultimately triggering apoptosis. Glucosylated rhodanine derivatives have been evaluated for this activity. nih.govtandfonline.com For instance, the same S-glucosylated rhodanine (compound 6) that inhibits Topo II also acts as a DNA intercalator with an IC50 value of 19.6 µM. tandfonline.com Similarly, the N-rhodanine glycoside (compound 12f) showed DNA intercalation activity with an IC50 of 18.2 µM. acs.orgresearchgate.net These findings suggest that some rhodanine derivatives may possess a dual mechanism of action, targeting both Topo II and DNA directly. tandfonline.comacs.org

| Compound | Activity | IC50 Value | Comparison Drug (IC50) | Reference |

| S-glucosylated rhodanine (Compound 6) | DNA Intercalation | 19.6 µM | Doxorubicin (31.27 µM) | tandfonline.com |

| N-rhodanine glycoside (Compound 12f) | DNA Intercalation | 18.2 µM | Doxorubicin (31.27 µM) | acs.orgresearchgate.net |

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications. mdpi.com Certain isoforms, such as human carbonic anhydrase (hCA) II and the tumor-associated hCA IX, are targets for drug development. nih.gov Rhodanine derivatives have emerged as a non-sulfonamide class of CA inhibitors. nih.gov Studies have shown that different series of rhodanine analogues exhibit selectivity for different isoforms. Rhodanine-benzylidene and rhodanine-hydrazine derivatives were found to be selective for hCA II, while rhodanine-N-carboxylate derivatives showed high selectivity towards hCA IX. nih.gov Another study on rhodanine-linked enamine-carbohydrazide derivatives identified compounds with notable selectivity for mycobacterial carbonic anhydrase 2 (mtCA 2), with one compound (6d) showing a Ki value of 9.5 µM. nih.gov

| Compound Series | Selective Target | Ki Value (Example) | Reference |

| Rhodanine-benzylidene derivatives (e.g., 3b) | hCA II | 9.8 µM | nih.gov |

| Rhodanine-hydrazine derivatives (e.g., 6d) | hCA II | 7.7 µM | nih.gov |

| Rhodanine-linked 1,2,4-oxadiazole (e.g., 8db) | hCA II | 4.7 µM | nih.gov |

| Rhodanine-N-carboxylate derivatives | hCA IX | - | nih.gov |

| Rhodanine-linked enamine-carbohydrazide (e.g., 6d) | mtCA 2 | 9.5 µM | nih.gov |

Disruption of Microtubule Dynamics

Microtubules are dynamic polymers essential for cell division, shape, and migration, making them a well-established target for anticancer drugs. nih.govnih.gov The rhodanine scaffold is recognized as an important pharmacophore that can interact with tubulin and disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.gov Researchers have designed and synthesized novel rhodanine derivatives that combine the core rhodanine scaffold with other pharmacophores known to modulate microtubule activity, such as α, β-unsaturated ketones and acrylamide derivatives. nih.gov These hybrid molecules are being developed as novel microtubule-interacting agents to overcome limitations of existing natural-source drugs, such as high toxicity and complex synthesis. nih.gov

Inhibition of Other Enzymes (e.g., Protein Disulfide Isomerase, Histone Acetyltransferases)

The therapeutic potential of rhodanine analogues extends to other enzyme families.

Protein Disulfide Isomerase (PDI): PDI is an enzyme in the endoplasmic reticulum that plays a role in protein folding. medchemexpress.com It is upregulated in several cancers, making it a promising therapeutic target. nih.govmdpi.com Potent pan-inhibitors of the PDI family have been developed, with some compounds showing IC50 values in the low micromolar range against various PDI isoforms like PDIA1, PDIA3, and PDIA6. medchemexpress.com

Histone Acetyltransferases (HATs): HATs are epigenetic modifiers involved in gene regulation, and their dysregulation is linked to various diseases. rsc.orgnih.gov A virtual screening effort identified rhodanine carboxylic acids as novel inhibitors of the HAT PCAF. rsc.org Subsequent in vitro testing confirmed that these compounds exhibit similar inhibitory activity against several HATs, including PCAF, Gcn5, CBP, and p300. rsc.org

| Compound Class | Target Enzyme | Activity/IC50 (Example) | Reference |

| Pan-PDI Inhibitor (E64FC26) | PDIA1 | IC50: 1.9 µM | medchemexpress.com |

| Rhodanine carboxylic acids | Histone Acetyltransferases (PCAF, Gcn5, CBP, p300) | Novel inhibitors identified | rsc.org |

Other Pharmacological Activities

Beyond their primary therapeutic applications, rhodanine derivatives, including those with a substituted phenyl group at the 3-position, have been explored for a variety of other pharmacological effects. These activities are largely attributed to the versatile rhodanine scaffold, which can be readily modified to interact with a wide range of biological targets.

The antioxidant potential of rhodanine derivatives has been a subject of interest in medicinal chemistry. The ability of these compounds to scavenge free radicals is a key aspect of this activity. The antioxidant properties are often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, which measures the capacity of a compound to donate a hydrogen atom or an electron to neutralize the stable DPPH radical.

Research has shown that the antioxidant activity of rhodanine derivatives can be significantly influenced by the nature and position of substituents on the rhodanine core and its appended moieties. For instance, the presence of phenolic hydroxyl groups on a benzylidene moiety at the 5-position of the rhodanine ring has been demonstrated to be crucial for potent radical scavenging activity. One study highlighted that 3,4-dihydroxybenzylidenerhodanine exhibited a high DPPH radical scavenging activity of 71.2% nih.gov. This suggests that the electronic properties and the ability to form stable radical species are important determinants of their antioxidant capacity.

Table 1: DPPH Radical Scavenging Activity of Representative 5-Arylidenerhodanine Derivatives

| Compound | Substituent on Benzylidene Ring | DPPH Scavenging Activity (%) |

| 3a | 4-hydroxy-3-methoxy | - |

| 3d | 3,4-dihydroxy | 71.2 nih.gov |

Note: The table presents data for representative compounds from the literature to illustrate the structure-activity relationship for antioxidant activity. Specific data for 3-(2-chlorophenyl)rhodanine was not available in the searched literature.

A review of the literature reveals that rhodanine derivatives have been shown to inhibit a diverse array of enzymes. For example, certain rhodanine analogues have been identified as inhibitors of HIV-1 integrase and human apurinic/apyrimidinic endonuclease 1 (APE1) researchgate.net. The selectivity of these compounds for their intended target versus off-targets is a critical aspect of their development.

Furthermore, studies on the anticancer properties of rhodanines have unveiled their inhibitory effects on enzymes involved in cancer progression. For instance, a 3,5-disubstituted rhodanine derivative bearing a 2-chlorophenyl group at the N-3 position (compound 19 in a referenced study) was investigated for its anticancer activity, which is often linked to the inhibition of specific kinases or other enzymes crucial for cancer cell survival nih.gov. While the primary target might be a specific kinase, these compounds can also interact with other enzymes.

Other studies have reported the inhibition of enzymes such as glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD) by rhodanine derivatives, indicating their potential to interfere with metabolic pathways nih.gov. The inhibitory activity is often dependent on the substitution pattern on both the N-3 and C-5 positions of the rhodanine ring.

Table 2: Off-Target Enzyme Inhibition by Representative Rhodanine Derivatives

| Rhodanine Derivative | Enzyme Inhibited | IC50/Ki Value |

| Rhodanine-based compound | HIV-1 Integrase | - |

| Rhodanine-based compound | APE1 | - |

| 3,5-disubstituted rhodanine | Glucose-6-phosphate dehydrogenase (G6PD) | - |

| 3,5-disubstituted rhodanine | 6-phosphogluconate dehydrogenase (6PGD) | - |

Note: This table provides examples of enzymes that have been reported to be inhibited by various rhodanine derivatives. Specific quantitative inhibition data for 3-(2-chlorophenyl)rhodanine against a panel of off-target enzymes was not available in the reviewed literature.

Structure Activity Relationship Sar Studies of 3 2 Chlorophenyl Rhodanine Analogues

Influence of Substituents on the Phenyl Moiety

Alterations to the 2-chlorophenyl group at the N-3 position of the rhodanine (B49660) core have been shown to significantly impact the biological efficacy of these compounds. The nature, position, and size of substituents on this phenyl ring can modulate the molecule's electronic properties and spatial arrangement, thereby influencing its interaction with biological targets.

The position of the chlorine atom on the N-3 phenyl ring is a critical determinant of activity. Studies comparing isomers have demonstrated that the ortho-position, as seen in 3-(2-chlorophenyl)rhodanine, often confers superior activity compared to meta- or para-substitution. For instance, in a series of rhodanine derivatives studied for their anticancer activity, the analogue with a 2-chlorophenyl substituent at the N-3 position showed a significant 81% inhibition of MCF-7 breast cancer cell growth. nih.gov In contrast, analogues with different N-3 substituents like cyclohexyl or benzyl (B1604629) groups resulted in a decline in inhibitory activity to 77% and 71%, respectively. nih.gov

The substitution of chlorine with other halogens has also been investigated. The general trend observed is that the nature of the halogen and its position can fine-tune the biological response, although the specific effects can vary depending on the biological target being studied.

The electronic nature of the substituents on the phenyl ring plays a pivotal role in the activity of rhodanine analogues. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the electron density distribution across the molecule, affecting its binding affinity to target proteins. lumenlearning.comlibretexts.org

| Phenyl Ring Substituent | Electronic Effect | General Impact on Activity |

| -Cl, -NO₂, -CN | Strong Electron-Withdrawing | Often enhances activity |

| -F, -Br | Weakly Electron-Withdrawing | Variable, can enhance activity |

| -CH₃, -OCH₃ | Electron-Donating | Often decreases activity |

Steric hindrance, which refers to the spatial arrangement of atoms and groups within a molecule, is another critical factor influencing the biological activity of 3-(2-chlorophenyl)rhodanine analogues. rsc.org The size and bulkiness of substituents on the phenyl ring can affect the molecule's ability to fit into the binding site of a target protein. researchgate.net

Research has indicated that while some degree of substitution is beneficial, overly bulky groups can lead to a decrease in activity due to steric clashes with the receptor. nih.gov For example, enlarging substituents at the N-3 position of the rhodanine ring from a methyl group to larger groups like isopropyl, carboxyethyl, or benzyl has been shown to lead to a 2- or 3-fold decrease in antiproliferative activity against certain cancer cell lines. nih.gov This suggests that there is an optimal size for substituents at this position to achieve maximal biological effect. This trend is likely caused by the steric effect that increases with the growing size of the N-substituents. nih.gov

Impact of Modifications at the Rhodanine Ring (N-3 and C-5 Positions)

Modifications to the rhodanine ring itself, particularly at the N-3 and C-5 positions, are a cornerstone of SAR studies for this class of compounds. These positions offer versatile points for chemical derivatization to modulate the compound's physicochemical properties and biological activity.

Aryl vs. Alkyl Groups: The choice between an aryl or an alkyl substituent at the N-3 position can dramatically alter the compound's activity. As previously mentioned, a 3-(2-chlorophenyl) group, an aryl substituent, has been shown to be highly effective in certain contexts. nih.gov In comparison, replacing this aryl group with alkyl groups like cyclohexyl or benzyl led to a reduction in anticancer activity. nih.gov This suggests that the aromaticity and specific electronic properties of the aryl group are important for potent activity.

Carboxyalkyl Groups: The introduction of carboxyalkyl groups, such as carboxymethyl or carboxyethyl, at the N-3 position has been a successful strategy in developing potent rhodanine-based inhibitors for various enzymes. nih.gov The carboxylic acid moiety can introduce a negative charge at physiological pH, which can form crucial ionic interactions with positively charged residues in the active site of target proteins. nih.gov Studies have shown that small carboxyalkyl groups like -CH₂COOH and -CH(CH₃)COOH at the N-3 position can result in good antiproliferative activity. nih.gov However, further increasing the size of these substituents can be unfavorable for activity. nih.gov

Glycosyl Moieties: Glycosylation, the attachment of sugar moieties, at the N-3 position is an emerging strategy to enhance the pharmacokinetic properties and biological activity of rhodanine derivatives. acs.org The introduction of a glycosyl group can improve water solubility and potentially alter the compound's cell permeability and targeting capabilities. acs.org

| N-3 Substituent Type | Example | General Effect on Activity | Rationale |

| Aryl | 2-chlorophenyl | Often high activity | Favorable electronic and steric properties for target binding. nih.gov |

| Alkyl | Cyclohexyl, Benzyl | Generally lower activity than aryl | Lacks the specific electronic contributions of an aryl group. nih.gov |

| Carboxyalkyl | -CH₂COOH | Can significantly increase activity | Introduces a charge for potential ionic interactions with the target. nih.govnih.gov |

| Glycosyl | Glucopyranosyl | Can enhance activity and improve pharmacokinetics | Improves solubility and can influence cell uptake. acs.org |

The C-5 position of the rhodanine ring is highly reactive and serves as a key point for introducing various alkylidene or arylidene substituents through Knoevenagel condensation. nih.gov This position is crucial for extending the molecule into the active site of a target enzyme and forming important interactions.

The nature of the substituent at the C-5 position has a profound impact on the compound's biological activity. For instance, the introduction of a benzylidene moiety at the C-5 position has been shown to favor a higher inhibitory potency against certain phosphatases. nih.gov This is attributed to the hydrophobic character of the benzylidene group, which can interact favorably with hydrophobic pockets in the enzyme's active site. nih.gov Furthermore, extending the conjugation, such as with a 5-cinnamilidene group, can sometimes lead to even better inhibitory activity compared to a simple benzylidene analogue. nih.gov

SAR studies have also revealed that the substitution pattern on the C-5 arylidene ring is critical. The presence of electron-donating or electron-withdrawing groups on this ring can modulate the electronic properties of the entire molecule and influence its binding affinity. mdpi.com It has been observed that the simultaneous introduction of substituents at both the N-3 and C-5 positions of the rhodanine system generally increases the anticancer activity in comparison to the 3- or 5-monosubstituted rhodanine derivatives. nih.gov

Conformational Analysis and Rotational Barriers in 3-(o-aryl)rhodanines

The biological activity of 3-(o-aryl)rhodanine derivatives, including 3-(2-chlorophenyl)rhodanine, is intrinsically linked to their three-dimensional conformation, which is largely dictated by the rotational barrier around the C-N bond connecting the rhodanine ring and the ortho-substituted phenyl group. The presence of a bulky substituent at the ortho position of the aryl ring introduces steric hindrance, leading to hindered rotation and the existence of stable rotational isomers, or atropisomers.

Studies utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations have been instrumental in elucidating the conformational preferences and quantifying the energetic barriers to rotation in these molecules. nih.gov For a series of 3-(o-aryl)-5-methyl-rhodanines, including the 3-(o-chlorophenyl) derivative, researchers have successfully identified and characterized pairs of rotational isomers. nih.gov

The energetic activation barriers for the interconversion of these isomers have been determined both experimentally, through the analysis of NMR data using the Eyring equation, and computationally. nih.gov For 3-(o-chlorophenyl)-5-methyl-rhodanine, the rotational barrier has been experimentally determined based on the NMR separation of the diastereoisomeric pairs. nih.gov These studies have also highlighted the significant role of non-covalent interactions, such as those between the oxygen and sulfur atoms of the thiazolidine (B150603) ring and the aryl substituents, in stabilizing the transition states of rotation. nih.gov

The conformational flexibility and the presence of distinct, stable rotamers are critical considerations in SAR studies, as one conformer may exhibit a significantly higher affinity for a biological target than another.

Computational and Pharmacophore Modeling Approaches to SAR

Computational and pharmacophore modeling approaches are powerful tools for dissecting the SAR of 3-(2-chlorophenyl)rhodanine analogues and guiding the design of new, more active compounds. These in silico methods provide insights into the molecular features essential for biological activity and the nature of the interactions between the ligands and their target macromolecules.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational SAR analysis. Both 2D-QSAR and 3D-QSAR models have been developed for various series of rhodanine derivatives to correlate their chemical structures with their biological activities, such as cytotoxicity against cancer cell lines. ymerdigital.combenthamscience.com In 2D-QSAR, molecular descriptors representing physicochemical properties are mathematically linked to the observed activity. ymerdigital.com For N-substituted rhodanine derivatives, 2D-QSAR models have been developed to understand the relationship between their structural features and cytotoxic effects. ymerdigital.com

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the three-dimensional arrangement of the molecules. These models can generate contour maps that visualize regions where steric bulk, electrostatic charge, and other properties are favorable or unfavorable for activity, thus guiding structural modifications. For rhodanine derivatives, 3D-QSAR studies have been employed to elucidate the SAR for their anticancer activities. researchgate.net

Molecular docking is another critical computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method allows for the visualization of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For rhodanine derivatives with anticancer properties, molecular docking studies have been performed to understand their binding modes with target proteins like tyrosine kinases. benthamscience.com These studies have revealed the importance of interactions involving the oxygen and sulfur atoms of the rhodanine core. benthamscience.com

Pharmacophore modeling complements these approaches by identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target and elicit a biological response. A pharmacophore model can be generated based on a set of active compounds and then used as a 3D query for virtual screening of compound libraries to identify novel and structurally diverse molecules with the desired activity. dovepress.com For various classes of inhibitors, including those targeting tyrosine kinases, pharmacophore models have been successfully developed and utilized in the drug discovery process. mdpi.com

The integration of these computational and pharmacophore modeling techniques provides a comprehensive framework for understanding the SAR of 3-(2-chlorophenyl)rhodanine analogues, enabling the design of new derivatives with improved potency and selectivity.

Computational Chemistry and Theoretical Investigations of 3 2 Chlorophenyl Rhodanine

Quantum Chemical Characterization of Electronic Structure

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. These calculations allow for a detailed exploration of the electron distribution and energy levels, which govern the molecule's stability, reactivity, and spectroscopic behavior.

Density Functional Theory (DFT) Calculations for Optimized Geometries

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.govacs.org This process involves calculating the molecule's energy at various atomic configurations to find the structure with the minimum energy. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately predict bond lengths, bond angles, and dihedral angles. researchgate.netekb.eg

For rhodanine (B49660) derivatives, theoretical calculations have shown that the optimized structures are often non-planar. acs.org The phenyl group attached to the nitrogen atom is typically rotated out of the plane of the rhodanine ring. ekb.eg The accuracy of these computational predictions is often validated by comparing the calculated geometric parameters with experimental data obtained from X-ray crystallography for related structures. ekb.eg

Table 1: Illustrative Optimized Geometrical Parameters for a Rhodanine Derivative (Note: Data is representative of rhodanine derivatives and not specific to 3-(2-chlorophenyl)rhodanine)

| Parameter | Bond/Angle | Calculated Value (B3LYP) |

|---|---|---|

| Bond Length (Å) | C=O | 1.21 - 1.25 |

| Bond Length (Å) | C=S | 1.65 - 1.68 |

| Bond Length (Å) | N-C(phenyl) | 1.40 - 1.44 |

| Bond Angle (°) | O=C-N | 125 - 128 |

| Dihedral Angle (°) | C-N-C(phenyl)-C | ~90 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. acs.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the first empty orbital, acts as an electron acceptor.

The energy of the HOMO (EHOMO) is related to the molecule's ionization potential and its nucleophilicity, while the energy of the LUMO (ELUMO) is related to its electron affinity and electrophilicity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a larger gap indicates higher kinetic stability. mdpi.com For rhodanine derivatives, computational studies show that charge transfer occurs within the molecule upon electronic excitation. nih.gov

Global and Local Chemical Reactivity Descriptors (e.g., Chemical Hardness, Softness, Electronegativity)

Based on HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify a molecule's reactivity. These descriptors provide a framework for understanding the stability and reaction tendencies of compounds. ekb.eg

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," implying lower reactivity.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). "Soft" molecules have a small energy gap and are more polarizable and reactive. ekb.eg

These quantum chemical parameters are valuable for comparing the reactivity of different rhodanine derivatives and predicting their behavior in chemical reactions. ekb.eg For instance, studies on various rhodanine derivatives have shown that substitutions on the phenyl ring can significantly alter these reactivity descriptors. mdpi.com

Table 2: Global Reactivity Descriptors for Representative Rhodanine Derivatives (Note: Values are illustrative and depend on the specific compound and computational method.)

| Descriptor | Formula | Typical Value Range (eV) |

|---|---|---|

| HOMO Energy (EHOMO) | - | -6.0 to -6.5 |

| LUMO Energy (ELUMO) | - | -2.0 to -2.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.5 to 4.5 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 1.75 to 2.25 |

| Chemical Softness (S) | 1 / η | 0.22 to 0.29 |

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a visual tool used to identify the electron-rich and electron-poor regions of a molecule. The MEP surface illustrates the electrostatic potential on the molecule's surface, providing a guide to its reactive sites.

The map uses a color spectrum to represent different potential values:

Red: Indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack.

Blue: Indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack.

Green: Represents neutral or regions with intermediate potential.

For rhodanine derivatives, MEP maps typically show that the most negative potential (red) is located around the carbonyl oxygen atom and the thione sulfur atom, identifying them as primary sites for electrophilic interactions. ekb.eg The regions around the hydrogen atoms of the phenyl ring often exhibit a positive potential (blue), making them potential sites for nucleophilic interactions. ekb.eg

Electron Density Topological Analysis (e.g., Electron Localization Function (ELF), Bond Critical Points (BCPs), Natural Bond Orbital (NBO) Analysis)

Electron density analysis provides deeper insights into the nature of chemical bonds and electronic interactions within a molecule.

Electron Localization Function (ELF): ELF is a method used to visualize regions in a molecule where electrons are likely to be found, distinguishing between core electrons, covalent bonds, and lone pairs. It provides a clear picture of the molecule's electronic shell structure.

Prediction and Validation of Spectroscopic Properties

Computational methods are also employed to predict the spectroscopic properties of molecules, which can then be compared with experimental data for validation. DFT and its time-dependent extension (TD-DFT) are particularly useful for this purpose. ekb.egmdpi.com

Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman spectra of molecules. researchgate.netnih.gov By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the experimental spectral bands to specific molecular vibrations, such as C=O stretching, N-H bending, or C-S stretching. The theoretical spectra often show good agreement with experimental FT-IR and FT-Raman spectra. nih.gov

Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. mdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. The calculated HOMO-LUMO energy gap is often correlated with the lowest energy electronic transition observed in the UV-Vis spectrum. ekb.egmdpi.com For rhodanine derivatives, TD-DFT can accurately predict the π-π* transitions characteristic of the rhodanine ring. ekb.eg

This strong correlation between computationally predicted properties and experimental results underscores the power of theoretical chemistry in characterizing and understanding the behavior of complex organic molecules like 3-(2-chlorophenyl)rhodanine. mdpi.com

Electronic Absorption Spectra (UV-Vis) Simulations via Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to predict the electronic absorption spectra (UV-Vis) of molecules. mdpi.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can simulate the wavelengths at which a molecule absorbs light, corresponding to the λmax values observed experimentally. mdpi.comnih.gov This method is valuable for confirming molecular structures and understanding their electronic properties. researchgate.net

For 3-(2-chlorophenyl)rhodanine, a TD-DFT simulation would provide a theoretical UV-Vis spectrum, identifying the principal electronic transitions, such as π-π* and n-π* transitions, within the molecule. The accuracy of these predictions depends on the choice of functional and basis set used in the calculation. mdpi.com Comparing the simulated spectrum with experimental data serves as a validation of the computational model and the optimized molecular geometry. mdpi.com Such studies can elucidate how the 2-chlorophenyl substituent influences the electronic structure of the rhodanine core, affecting its absorption properties and, potentially, its photochemical behavior.

Table 1: Representative TD-DFT Simulation Parameters for Rhodanine Derivatives

| Parameter | Typical Value/Method | Purpose |

|---|---|---|

| Functional | B3LYP, CAM-B3LYP, ωB97X | Approximates the exchange-correlation energy in DFT. Range-separated functionals like CAM-B3LYP are often better for charge-transfer excitations. |

| Basis Set | 6-311++G(d,p) | Describes the atomic orbitals of the electrons. Diffuse and polarization functions are important for accurate electronic property calculations. |

| Solvent Model | IEFPCM, CPCM | Accounts for the effect of a solvent on the electronic transitions, providing more realistic spectra. |

| Calculated Output | Excitation Energies (eV), Oscillator Strengths, λmax (nm) | Predicts the position and intensity of absorption bands in the UV-Vis spectrum. |

This table presents typical parameters used in TD-DFT studies of organic molecules and does not represent specific results for 3-(2-chlorophenyl)rhodanine.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Computational prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a vital tool for structure elucidation and verification. ruc.dk Using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT, it is possible to calculate the magnetic shielding tensors for each nucleus in a molecule. nih.govaps.org These theoretical shielding values can then be converted into chemical shifts (δ) and compared directly with experimental ¹H and ¹³C NMR spectra.

For 3-(2-chlorophenyl)rhodanine, DFT-based calculations can predict the chemical shifts for all hydrogen and carbon atoms. This is particularly useful for assigning specific signals in complex regions of the spectrum and for confirming the substitution pattern on both the rhodanine and phenyl rings. Discrepancies between predicted and experimental shifts can indicate errors in the proposed structure or highlight specific electronic or conformational effects not captured by the computational model. aps.org The accuracy of these predictions is generally high, often falling within a few ppm for ¹³C and a fraction of a ppm for ¹H, making it a reliable method for structural analysis. nih.gov

Table 2: Principles of NMR Chemical Shift Prediction

| Computational Step | Description | Significance |

|---|---|---|

| Geometry Optimization | The molecular structure is optimized to find its lowest energy conformation using a selected DFT functional and basis set. | An accurate molecular geometry is the essential starting point for reliable NMR predictions. |

| GIAO Calculation | The magnetic shielding tensors for each nucleus (e.g., ¹³C, ¹H) are calculated for the optimized geometry. | This quantum mechanical calculation determines the electronic environment around each atom. |

| Reference Scaling | Calculated isotropic shielding values (σ_iso) are converted to chemical shifts (δ) using a linear scaling equation derived from a reference compound like Tetramethylsilane (TMS). | This step corrects for systematic errors in the calculation and allows for direct comparison with experimental spectra. |

This table outlines the general methodology for computational NMR prediction.

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a biological target, such as a protein or enzyme. ymerdigital.combingol.edu.tr This method is crucial for understanding the structural basis of a compound's biological activity and for guiding drug design. benthamscience.com

Prediction of Binding Modes and Conformations with Biological Targets

For 3-(2-chlorophenyl)rhodanine, which has shown potential as an anticancer agent, molecular docking can be used to predict its binding mode within the active site of relevant cancer targets, such as protein kinases or other enzymes. benthamscience.comnih.gov The docking algorithm samples a wide range of conformations and orientations of the ligand within the receptor's binding pocket, scoring each pose based on a force field that estimates the binding energy.

The results reveal the most likely three-dimensional arrangement of the ligand-protein complex. This includes identifying the specific amino acid residues that interact with the rhodanine core, the pendant 2-chlorophenyl group, and the thione and carbonyl groups. Understanding this binding conformation is the first step in explaining how the compound exerts its inhibitory effect at a molecular level.

Assessment of Binding Affinities and Interactions (e.g., π-cation interactions, halogen bonds)

Beyond predicting the binding pose, computational analysis provides a detailed assessment of the non-covalent interactions that stabilize the ligand-receptor complex. For 3-(2-chlorophenyl)rhodanine, several key interactions would be investigated:

Hydrogen Bonds: The carbonyl oxygen of the rhodanine ring is a potent hydrogen bond acceptor, often interacting with donor residues (e.g., lysine, arginine) in the protein active site.

Halogen Bonds: The chlorine atom on the phenyl ring can act as a halogen bond donor. researchgate.net This occurs when the region of positive electrostatic potential on the chlorine atom (the σ-hole) interacts favorably with a Lewis base on the protein, such as a backbone carbonyl oxygen or the side chain of serine, threonine, or aspartate. semanticscholar.orgnih.govmdpi.com Halogen bonds are highly directional and can significantly contribute to binding affinity and selectivity. nih.gov

Hydrophobic and π-Interactions: The phenyl ring can engage in hydrophobic interactions with nonpolar amino acid residues. Furthermore, it can participate in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan, or in π-cation interactions with positively charged residues.

Correlation of Computational Data with Experimental Biological Activity

The ultimate goal of computational studies is to build models that can explain and predict experimental results. For rhodanine derivatives, a strong correlation between computational predictions and observed biological activity validates the theoretical model and provides valuable structure-activity relationships (SAR).

A key study on the anticancer activity of rhodanine derivatives against the MCF-7 breast cancer cell line found that a 3,5-disubstituted rhodanine featuring a 2-chlorophenyl group at the N-3 position exhibited significant activity, inhibiting cancer cell growth by 81% at a 10 µg/mL concentration. nih.gov Notably, when the 2-chlorophenyl group was replaced with a cyclohexyl or benzyl (B1604629) group, the inhibitory activity decreased to 77% and 71%, respectively. nih.gov

This experimental finding highlights the importance of the 2-chlorophenyl substituent for potent biological activity. Computational studies can provide a clear rationale for this observation. Molecular docking and binding energy calculations could demonstrate that the 2-chlorophenyl group:

Optimizes Binding Conformation: The specific size and ortho-substitution pattern may position the molecule more favorably in the active site compared to other substituents.

Forms Key Interactions: The chlorine atom may form a crucial halogen bond that is absent in the benzyl or cyclohexyl analogues, thereby increasing binding affinity. researchgate.netnih.gov

Influences Electronic Properties: The electron-withdrawing nature of the chlorine atom can modulate the electronic properties of the entire molecule, potentially enhancing its interaction with the target protein.

By correlating the calculated binding energies and specific interactions (like halogen bonds) with the experimentally measured IC₅₀ or percent inhibition values, a predictive QSAR (Quantitative Structure-Activity Relationship) model can be developed. ymerdigital.combenthamscience.com This model can then be used to design new derivatives with potentially even greater efficacy.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 3-(2-chlorophenyl)rhodanine |

| Tetramethylsilane (TMS) |

| Phenylalanine |

| Tyrosine |